2-(3-氟-4-((2-甲氧基乙氧基)甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

描述

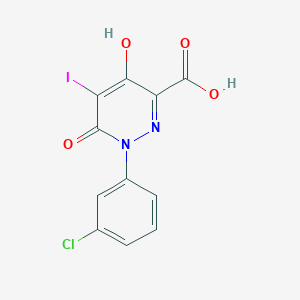

This compound is related to Enzalutamide, a medication used in the treatment of prostate cancer . It is a boric acid derivative and is obtained through a two-step substitution reaction . The compound is part of a class of molecules known as boronic acid pinacol ester compounds, which are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . In a related synthesis process, the condensation of 2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid methylester with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile involves the use of higher temperature .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The compound is part of a class of molecules known as boronic acid pinacol ester compounds, which are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

The compound is a boric acid derivative and is obtained through a two-step substitution reaction . Boric acid compounds are very important organic and chemical products. They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .科学研究应用

化学合成和结构分析

该化合物是一种带有苯环的硼酸酯中间体,用于化学合成。它的结构特征通过 FTIR、NMR 光谱、质谱、X 射线衍射和密度泛函理论 (DFT) 研究确定。这些分析证实了该化合物的构象并揭示了其物理化学性质。这种详细的结构见解对于材料科学和药物学中的应用至关重要,其中精确的分子结构可以显着影响功能 (P. Huang 等,2021)。

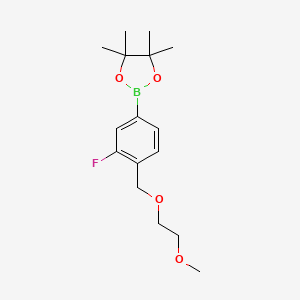

光学和电子材料开发

该化合物的衍生物因其在制造先进材料中的潜力而受到探索。具体来说,它们已被用于开发杂双官能聚芴,作为制造明亮、发荧光纳米粒子的构建模块。这些粒子具有可调节的量子产率和发射波长,其应用范围从生物成像到光学传感器。微调这些材料的光学性质的能力为纳米技术和医学诊断研究开辟了新的途径 (Christoph S. Fischer 等,2013)。

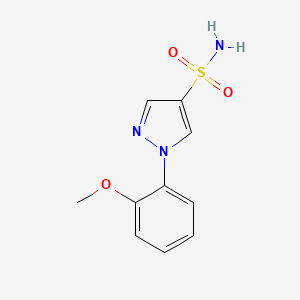

传感和检测技术

该化合物的衍生物在传感技术中显示出巨大的前景,尤其是在活细胞中检测过氧化氢 (H2O2) 方面。这对生物医学研究很重要,因为 H2O2 在各种细胞过程中起着至关重要的作用,其检测有助于理解氧化应激等病理状况。基于该化合物开发的对 H2O2 表现出高灵敏度和选择性的探针,证明了该化合物在为生物应用制造功能材料中的效用 (Jing Nie 等,2020)。

作用机制

Mode of Action

- The compound undergoes transmetalation with palladium (Pd) during the Suzuki–Miyaura coupling reaction. In this process, the boron atom (from the boronic ester) transfers to Pd, forming a Pd–C bond. The electrophilic organic group (aryl or heteroaryl) forms a sigma bond with Pd, resulting in oxidative addition. This step generates a positively charged intermediate (benzenonium ion) .

未来方向

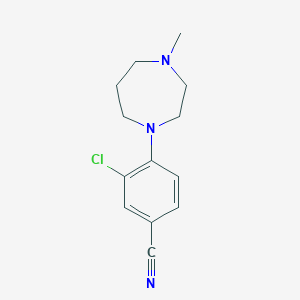

Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs . This suggests potential future directions for the development and application of this compound.

属性

IUPAC Name |

2-[3-fluoro-4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFO4/c1-15(2)16(3,4)22-17(21-15)13-7-6-12(14(18)10-13)11-20-9-8-19-5/h6-7,10H,8-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAXWJDNYMSMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCCOC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)

![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)